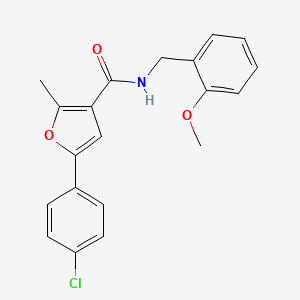

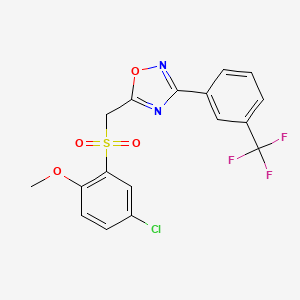

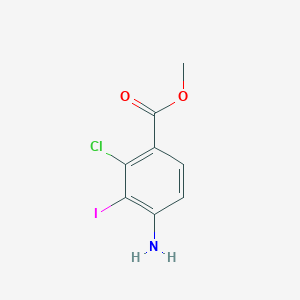

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide, also known as ETYA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETYA belongs to the class of N-substituted-2-oxoamides and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Novel Heterocycles

- Research has led to the development of innovative heterocycles, including thiazole and pyrrolidine derivatives, showing potential in various fields like medicinal chemistry and material science. For instance, the synthesis of various heterocycles such as pyrrole, pyridine, and thiazole derivatives has been explored for their insecticidal activities against Spodoptera littoralis (Fadda et al., 2017). This illustrates the chemical's utility in developing agricultural chemicals.

Anticancer and Antimicrobial Activities

- The compound has served as a precursor in synthesizing derivatives with significant anticancer and antimicrobial properties. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, providing insights into new therapeutic agents (Fallah-Tafti et al., 2011). Similarly, compounds derived from similar structures have been evaluated for their antibacterial activities against various bacterial strains, showcasing the chemical's potential in addressing antibiotic resistance issues (Juddhawala et al., 2011).

Drug Discovery and Development

- In drug discovery, the compound's derivatives have been investigated for their potential as kinase inhibitors, highlighting their relevance in developing treatments for diseases such as cancer. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with improved metabolic stability, crucial for developing effective cancer therapies (Stec et al., 2011).

Exploration of Antitumor Properties

- The exploration of antitumor activities of novel thiophene, pyrimidine, and coumarin derivatives derived from the compound has led to the discovery of entities with promising inhibitory effects on various cancer cell lines, contributing to the pool of potential anticancer agents (Albratty et al., 2017).

Development of Glutaminase Inhibitors

- Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases the chemical's application in targeting cancer metabolism, providing a basis for developing novel cancer treatments (Shukla et al., 2012).

Mechanism of Action

This compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Future Directions

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-11-3-5-12(6-4-11)13-10-24-17(18-13)19-14(21)9-20-15(22)7-8-16(20)23/h3-6,10H,2,7-9H2,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRBZAAZYSQZAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

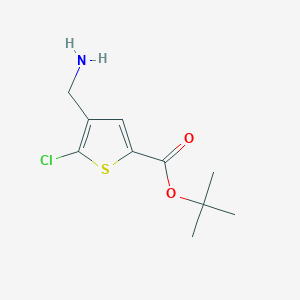

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)

![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)

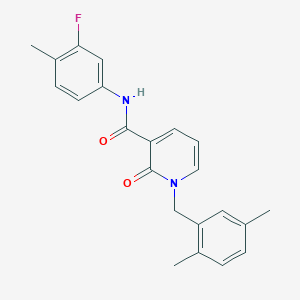

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)